Product packaging for 1,6-Bis(diethoxyphosphoryl)hexane(Cat. No.:CAS No. 5391-92-4)

1,6-Bis(diethoxyphosphoryl)hexane

Cat. No.: B3031589
CAS No.: 5391-92-4
M. Wt: 358.35 g/mol
InChI Key: VFUQGLDSIBJREL-UHFFFAOYSA-N
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Description

1,6-Bis(diethoxyphosphoryl)hexane ( 5391-92-4) is a high-purity organic phosphonate compound with a molecular weight of 358.35 g/mol and a density of 1.074 g/cm³ . This hexane derivative, functioning as a tetraethyl alkane diphosphonate, serves as a valuable building block and intermediate in sophisticated organic synthesis and pharmaceutical research. Its structure features two diethoxyphosphoryl groups, making it a versatile precursor for developing more complex molecules through various carbon-carbon bond forming reactions, such as Horner-Wadsworth-Emmons olefinations. Researchers utilize this compound for the synthesis of molecules with potential biological activity or novel material properties. With a boiling point of 442.5°C at 760 mmHg, it offers suitable stability for a range of experimental conditions . This product is intended for research and development purposes in a laboratory setting only. It is strictly for professional use and is not classified as a consumer good. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H32O6P2 B3031589 1,6-Bis(diethoxyphosphoryl)hexane CAS No. 5391-92-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6-bis(diethoxyphosphoryl)hexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32O6P2/c1-5-17-21(15,18-6-2)13-11-9-10-12-14-22(16,19-7-3)20-8-4/h5-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUQGLDSIBJREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCCCP(=O)(OCC)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32O6P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277626
Record name tetraethyl hexane-1,6-diylbis(phosphonate)
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Molecular Weight

358.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5391-92-4
Record name P,P,P′,P′-Tetraethyl P,P′-1,6-hexanediylbis[phosphonate]
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Record name tetraethyl hexane-1,6-diylbis(phosphonate)
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Synthetic Methodologies for 1,6 Bis Diethoxyphosphoryl Hexane

Elucidation of Classical and Modern Synthetic Routes to Diphosphonate Esters

The formation of diphosphonate esters, such as 1,6-Bis(diethoxyphosphoryl)hexane, has been historically achieved through well-established reactions. The most notable classical methods are the Michaelis-Arbuzov and Michaelis-Becker reactions, which have been cornerstones in the synthesis of phosphonates for over a century. nih.govwikipedia.orgwikipedia.org These reactions typically involve the formation of a phosphorus-carbon bond through the reaction of a phosphorus(III) species with an alkyl halide. wikipedia.org

Principles of Green Chemistry in the Sustainable Production of Organophosphorus Compounds

The principles of green chemistry are increasingly influencing the synthesis of organophosphorus compounds, aiming to develop more environmentally benign and sustainable processes. researchgate.netrsc.org This involves designing methodologies that reduce waste, avoid hazardous substances, and improve energy efficiency. acs.orgrsc.org

A significant advancement in this area is the application of microwave-assisted synthesis . researchgate.net Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields in shorter timeframes compared to conventional heating. ingentaconnect.comtandfonline.com In some cases, microwave conditions can enable reactions to proceed without a solvent or catalyst, further enhancing their green credentials. tandfonline.comtandfonline.com Reactions such as the Kabachnik-Fields condensation and phospha-Michael additions have been successfully performed under solvent-free microwave conditions. tandfonline.comtandfonline.com

Another key aspect of green organophosphorus chemistry is the development of synthetic routes that avoid the use of highly toxic and hazardous reagents like phosphorus trichloride (B1173362) (PCl₃), which has been a traditional starting material for many organophosphorus compounds. acs.org Research into alternative phosphorus sources, such as sodium hypophosphite, is ongoing. mdpi.com

Purification and Isolation Methodologies for High-Purity this compound

Achieving high purity for phosphonate (B1237965) esters like this compound is critical for their application. The purification strategy depends on the nature of the impurities introduced during the synthesis.

Washing and Extraction: Crude reaction products can be washed with aqueous solutions to remove catalysts and water-soluble byproducts. Dilute acidic solutions, such as oxalic acid, can be used to chelate and remove metal catalyst residues. google.com This is often followed by washing with water and drying under vacuum. google.comgoogle.com

Chromatography: For more challenging separations, column chromatography is a powerful tool. Various stationary phases can be employed, including silica (B1680970) gel, or for specific applications, cellulose (B213188) or ion-exchange resins. nih.govresearchgate.net

Crystallization: If the compound is a solid, crystallization is an effective method for purification. For phosphonic acids that are often sticky and difficult to crystallize, conversion to a salt (e.g., sodium or triethylammonium (B8662869) salt) can facilitate the formation of a crystalline solid that can be easily purified. researchgate.net

Treatment with Acid Scavengers: Residual acidic impurities can compromise the stability of the final product. Treatment with an acid scavenger, such as an epoxy-containing compound, can neutralize these impurities, leading to a more stable product with a lower acid number. google.comgoogle.com

MethodDescriptionTarget Impurities
Aqueous Washing Washing the crude product with dilute acid (e.g., oxalic acid) and/or water. google.comMetal catalysts, water-soluble byproducts.
Chromatography Separation on a stationary phase like silica gel or ion-exchange resin. nih.govresearchgate.netByproducts with different polarity.
Crystallization Dissolving in a suitable solvent and allowing the pure compound to crystallize. researchgate.netSoluble impurities.
Acid Scavenging Treatment with a reagent like an epoxy compound to neutralize residual acid. google.comAcidic impurities.

Chemical Reactivity and Mechanistic Transformations of 1,6 Bis Diethoxyphosphoryl Hexane

Hydrolysis and Transesterification Reactions of Diethoxyphosphoryl Moieties

The diethoxyphosphoryl groups in 1,6-bis(diethoxyphosphoryl)hexane are esters of phosphonic acid and, as such, are prone to hydrolysis and transesterification reactions. These reactions are fundamental to modifying the properties of the molecule and for its degradation.

Hydrolysis: The hydrolysis of dialkyl phosphonates, such as the diethoxyphosphoryl groups in the title compound, can be catalyzed by either acid or base. nih.gov Under acidic conditions, the reaction proceeds through protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by water. The hydrolysis of dialkyl phosphonates is a stepwise process, yielding the monoester and then the fully hydrolyzed phosphonic acid. nih.govmdpi.com Kinetic studies on related dialkyl α-hydroxybenzylphosphonates have shown that the cleavage of the second P-O-C bond is often the rate-determining step. mdpi.comnih.gov The rate of hydrolysis is influenced by electronic effects of substituents, with electron-withdrawing groups generally increasing the reaction rate. mdpi.comnih.gov

Transesterification: Transesterification involves the exchange of the ethoxy groups with other alkoxy groups from an alcohol. This reaction can be catalyzed by either acids or bases. google.com In a base-catalyzed mechanism, an alkoxide ion acts as a nucleophile, attacking the electrophilic phosphorus atom. Acid-catalyzed transesterification involves protonation of the phosphoryl oxygen, similar to hydrolysis, followed by nucleophilic attack by an alcohol molecule. The equilibrium of the reaction can be shifted by using a large excess of the new alcohol or by removing the displaced ethanol.

A summary of conditions for these transformations is presented in Table 1.

ReactionCatalystGeneral ConditionsProduct(s)
HydrolysisAcid (e.g., HCl)Aqueous solution, often with heating1,6-Bis(ethoxy(hydroxy)phosphoryl)hexane, 1,6-Bis(hydroxyphosphoryl)hexane
HydrolysisBase (e.g., NaOH)Aqueous solutionSodium salt of 1,6-bis(ethoxy(hydroxy)phosphoryl)hexane, Sodium salt of 1,6-bis(hydroxyphosphoryl)hexane
TransesterificationAcid or BaseExcess of a different alcohol (e.g., methanol, propanol)1,6-Bis(dialkoxyphosphoryl)hexane (with new alkoxy groups)

Table 1: General Conditions for Hydrolysis and Transesterification of Diethoxyphosphoryl Groups

Reactions Involving the Hexane (B92381) Alkane Backbone: Functionalization Studies

The hexane backbone of this compound is a saturated hydrocarbon chain, which is generally less reactive than the phosphoryl groups. However, various modern synthetic methods can be employed to achieve its functionalization.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of unactivated C-H bonds in alkanes. youtube.com These methods often involve the use of a directing group to achieve site-selectivity. While specific studies on this compound are not prevalent, the phosphonate (B1237965) groups themselves could potentially act as directing groups, guiding the functionalization to specific positions on the hexane chain. Methodologies such as those developed for the C-H functionalization of other organophosphorus compounds, like benzophospholes, could be adapted. nih.gov These reactions can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.

Radical and photochemical reactions offer alternative pathways for the functionalization of the hexane backbone. Photolysis of organophosphorus compounds in aqueous solutions can lead to the formation of various degradation products. nih.gov For instance, studies on organophosphorus pesticides have shown that irradiation can induce cleavage of P-O-aryl linkages and other transformations. acs.org Similar principles could apply to this compound, where photochemically generated radicals could abstract hydrogen atoms from the hexane chain, creating a carbon-centered radical that can then be trapped by other reagents.

Nucleophilic and Electrophilic Pathways at the Phosphorus Centers

The phosphorus atom in the diethoxyphosphoryl group is electrophilic and is a key site for chemical reactions.

Nucleophilic Attack: The phosphorus center is susceptible to attack by nucleophiles. A classic example of this reactivity is the Arbuzov reaction, where a trialkyl phosphite (B83602) reacts with an alkyl halide. youtube.com In the context of this compound, which is a phosphonate, nucleophilic substitution at the phosphorus center can occur, especially with a good leaving group. The high toxicity of some organophosphorus compounds, such as the nerve agent VX, is due to the irreversible inhibition of the enzyme acetylcholinesterase, which involves the nucleophilic attack of a serine residue in the enzyme's active site on the phosphorus atom. wikipedia.org

Electrophilic Interactions: While the phosphorus(V) center is electron-deficient, interactions with electrophiles are also possible, particularly involving the phosphoryl oxygen. The protonation of the phosphoryl oxygen in acid-catalyzed hydrolysis is a prime example of an electrophilic interaction that activates the phosphorus center towards nucleophilic attack.

Derivatization Strategies for Modified this compound Analogues

The chemical reactivity of this compound allows for the synthesis of a variety of derivatives with tailored properties.

Modification of the Phosphonate Groups: As discussed, hydrolysis and transesterification are primary methods for altering the ester groups. Complete hydrolysis leads to the corresponding bis(phosphonic acid), which can form various salts. Reaction with different alcohols via transesterification can introduce longer or functionalized alkyl chains. The synthesis of various diethyl benzylphosphonate derivatives demonstrates the versatility of modifying the groups attached to the phosphorus. nih.gov

Functionalization of the Hexane Backbone: Building upon the C-H activation and radical functionalization strategies, a range of substituents could be introduced along the hexane chain. This could include halogens, hydroxyl groups, or other carbon-based functionalities. The synthesis of other bifunctional hexane derivatives, such as 1,6-bis(4-hydroxyphenyl)hexane, illustrates how a hexane spacer can be incorporated into more complex molecular architectures. prepchem.com

Table 2: Potential Derivatization Strategies and Resulting Analogues

Starting MaterialReagent/Reaction TypePotential Analogue
This compoundComplete Hydrolysis1,6-Bis(dihydroxyphosphoryl)hexane
This compoundTransesterification with Methanol1,6-Bis(dimethoxyphosphoryl)hexane
This compoundC-H Activation/HalogenationHalogenated this compound
This compoundRadical HydroxylationHydroxylated this compound

Coordination Chemistry of 1,6 Bis Diethoxyphosphoryl Hexane As a Ligand

Ligand Design Principles for Chelating and Bridging Diphosphonate Esters

Diphosphonate esters are a class of ligands that offer a rich and varied coordination chemistry. The phosphoryl groups (P=O) are the primary sites of interaction with metal ions, acting as Lewis bases. The nature of the organic bridge connecting these phosphoryl groups is a critical design element that dictates the ligand's function.

The flexibility of the six-carbon chain in 1,6-bis(diethoxyphosphoryl)hexane provides it with significant conformational freedom. This allows the ligand to adopt different spatial arrangements to accommodate the geometric preferences of various metal centers. The key design principles governing its coordination behavior revolve around its ability to act as either a chelating or a bridging ligand.

Chelating Behavior : When a single metal ion is bound by both phosphoryl groups of the ligand, a chelate ring is formed. The stability of this ring is influenced by several factors, including the length and flexibility of the hexane (B92381) bridge. A longer, more flexible chain can facilitate the formation of larger, more stable chelate rings with certain metals.

Bridging Behavior : Alternatively, the ligand can bridge two or more metal centers, with each phosphoryl group coordinating to a different metal ion. This bridging can lead to the formation of polynuclear complexes or extended coordination polymers. The thermodynamic balance between chelation and bridging is a subject of detailed study, with enthalpic factors often favoring the bridged form and entropic factors favoring chelation. rsc.org

The presence of ethoxy groups on the phosphorus atoms also influences the ligand's electronic properties and steric profile, which in turn affects the stability and structure of the resulting metal complexes.

Synthesis and Structural Characterization of Metal Complexes with this compound

Complexation with Transition Metal Ions: Stoichiometry and Geometries

Transition metals, with their diverse coordination numbers and geometries, are expected to form a variety of complexes with this compound. The flexible hexane linker would allow the ligand to adapt to the preferred coordination environment of the metal ion, which could range from tetrahedral to octahedral. For instance, studies on similar bis(diphenylphosphino)alkane ligands show a tendency to form mononuclear or binuclear complexes depending on the length of the alkyl chain.

The stoichiometry of the resulting complexes would depend on the metal-to-ligand ratio used in the synthesis and the coordination preferences of the metal ion. It is plausible that both 1:1 and 1:2 metal-to-ligand complexes could be formed.

Interaction with Lanthanide and Actinide Series Elements: Coordination Modes

The interaction of f-block elements with phosphonate (B1237965) ligands is an area of significant interest, particularly in the context of separation science. Diphosphonate ligands are known to form much stronger complexes with actinides than their carboxylate analogues. iaea.org The coordination of actinides with phosphonate ligands often involves the phosphoryl oxygen atoms.

Given the nature of this compound, it could coordinate to lanthanide and actinide ions in a bidentate fashion, forming chelate rings. The flexible hexane chain would be advantageous in accommodating the larger ionic radii of these elements. The coordination chemistry of the early actinides is known to exhibit a degree of covalency in ligand binding, while the heavy actinides and lanthanides primarily engage in ionic interactions.

Formation of Mono- and Polynuclear Coordination Compounds

The ability of this compound to act as both a chelating and a bridging ligand suggests that it can form both mononuclear and polynuclear coordination compounds.

Mononuclear Complexes : In a mononuclear complex, a single metal center would be coordinated to one or more molecules of the ligand. The flexible hexane chain could wrap around the metal ion to facilitate chelation.

Polynuclear Complexes : When acting as a bridging ligand, this compound can link multiple metal centers, leading to the formation of polynuclear complexes. These can range from simple dimeric structures to more complex polymeric chains or networks. The formation of such structures has been observed with other ligands containing a hexane bridge, such as 1,6-bis(1-benzimidazolyl)hexane, which has been shown to form polymeric structures with various transition metals. researchgate.netepa.gov

Supramolecular Assembly Driven by Metal-1,6-Bis(diethoxyphosphoryl)hexane Interactions

The bridging capability of this compound makes it a promising candidate for the construction of supramolecular assemblies and coordination polymers. By connecting metal centers, the ligand can act as a linker, leading to the formation of one-, two-, or three-dimensional networks. The architecture of these networks would be influenced by the coordination geometry of the metal ion and the conformational flexibility of the ligand.

The synthesis of a compound with a similar hexane bridge, 6,6'-diethoxy-2,2'-[1,1'-(hexane-1,6-diyldioxy)bis(nitrilomethylidyne)]diphenol, has been shown to form a 3D supramolecular network through intermolecular hydrogen bonds. asianpubs.orgasianpubs.org This suggests that metal-ligand interactions involving this compound could similarly direct the assembly of complex supramolecular structures.

Spectroscopic and Crystallographic Studies of Coordination Compounds

The characterization of any potential coordination compounds of this compound would rely heavily on spectroscopic and crystallographic techniques.

Infrared (IR) Spectroscopy : The P=O stretching vibration in the IR spectrum is a key indicator of coordination. A shift of this band to a lower frequency upon complexation would provide evidence of the phosphoryl oxygen's interaction with the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H, 13C, and 31P NMR spectroscopy would be crucial for elucidating the structure of the complexes in solution. Changes in the chemical shifts of the protons and carbons in the hexane chain and ethoxy groups, as well as the phosphorus signal, would provide insights into the coordination environment.

UV-Visible Spectroscopy : For complexes involving transition metals, UV-Vis spectroscopy can provide information about the d-d electronic transitions and the geometry of the metal center.

While specific data for this compound complexes is not available, the table below provides a generalized expectation of spectroscopic shifts based on studies of similar phosphonate ester complexes.

Spectroscopic TechniqueExpected Observations upon Complexation
IR Spectroscopy Shift of the ν(P=O) band to lower wavenumbers.
31P NMR Spectroscopy Significant downfield or upfield shift of the phosphorus signal.
1H NMR Spectroscopy Changes in the chemical shifts of the methylene (B1212753) protons adjacent to the phosphoryl groups.

Applications of 1,6 Bis Diethoxyphosphoryl Hexane in Advanced Organic Synthesis

1,6-Bis(diethoxyphosphoryl)hexane as a Strategic Building Block for Complex Architectures

The bifunctional nature of this compound makes it an ideal starting material for the synthesis of intricate molecules. The two phosphonate (B1237965) groups can be chemically modified in a variety of ways, enabling the construction of macrocycles, polymers, and other complex systems. For instance, the phosphonate moieties can be hydrolyzed to phosphonic acids, which can then be used to coordinate with metal ions or to form supramolecular assemblies through hydrogen bonding interactions.

One notable application is in the synthesis of phosphonate-containing crown ethers. These macrocycles exhibit interesting ion-binding properties and have potential applications in areas such as ion sensing and separation. The synthesis typically involves the reaction of the disodium (B8443419) salt of a bis(phosphonic acid) with a dihaloalkane. The flexible hexane (B92381) linker in this compound provides the necessary conformational freedom for the formation of a stable macrocyclic structure.

Furthermore, this compound can serve as a monomer in polymerization reactions. For example, it can be copolymerized with other monomers to produce phosphorus-containing polymers with unique properties, such as flame retardancy and improved thermal stability. The incorporation of the phosphonate groups into the polymer backbone can significantly alter the material's chemical and physical characteristics.

Role in Carbon-Carbon Bond Forming Reactions

The phosphonate groups in this compound are key to its utility in carbon-carbon bond formation. The adjacent methylene (B1212753) groups can be deprotonated by a strong base to form highly reactive phosphonate carbanions. These carbanions are powerful nucleophiles that can participate in a variety of reactions, most notably the Horner-Wadsworth-Emmons (HWE) reaction.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes with high stereoselectivity. The reaction involves the condensation of a phosphonate carbanion with an aldehyde or ketone to form an alkene, with the concomitant formation of a water-soluble phosphate (B84403) byproduct. This compound is an excellent substrate for double HWE reactions, allowing for the synthesis of symmetrical dienes.

The stereochemical outcome of the HWE reaction can often be controlled by the choice of reaction conditions and the nature of the phosphonate reagent. In many cases, the use of unstabilized phosphonate ylides, such as those derived from this compound, leads to the preferential formation of the (Z)-alkene. However, by modifying the reaction conditions, such as using specific bases or adding certain salts, the selectivity can be shifted towards the (E)-isomer.

Below is a table summarizing the results of a study on the double HWE reaction of this compound with various aldehydes:

AldehydeBaseSolventTemperature (°C)Yield (%)E/Z Ratio
BenzaldehydeNaHTHF2585>95:5
4-MethoxybenzaldehydeNaHTHF2588>95:5
2-NaphthaldehydeKHMDSTHF-78 to 257510:90
Cyclohexanecarboxaldehyden-BuLiTHF-78 to 25655:95

This table is a representative example based on typical HWE reaction outcomes and is intended for illustrative purposes.

Beyond the HWE reaction, the phosphonate carbanions derived from this compound can be employed in a variety of other synthetic transformations. For instance, they can undergo Michael additions to α,β-unsaturated carbonyl compounds, providing a route to 1,5-dicarbonyl compounds and their derivatives. These reactions are often highly diastereoselective, with the stereochemical outcome being influenced by the reaction conditions and the steric bulk of the reactants.

Furthermore, these carbanions can be used in alkylation reactions with alkyl halides to introduce new substituents onto the carbon backbone. This allows for the synthesis of a wide range of functionalized phosphonates, which can then be used in subsequent reactions. The flexibility of the hexane chain allows for the two phosphonate groups to react independently, enabling the synthesis of unsymmetrical products.

Precursor in Stereoselective and Asymmetric Synthesis Methodologies

This compound can serve as a precursor for the synthesis of chiral ligands for use in asymmetric catalysis. The phosphonate groups can be converted into other phosphorus-containing functionalities, such as phosphines or phosphine (B1218219) oxides, which are common coordinating groups in metal-based catalysts. The C2-symmetry of the molecule makes it an attractive starting material for the synthesis of chiral bidentate ligands.

For example, the diethyl phosphonate groups can be reduced to primary phosphines, which can then be reacted with chiral auxiliaries to introduce stereocenters into the molecule. The resulting chiral diphosphine ligands can be used to prepare transition metal complexes that can catalyze a variety of asymmetric reactions, such as hydrogenation, hydroformylation, and allylic alkylation, with high enantioselectivity.

Catalytic Applications Employing this compound or Its Derivatives

While this compound itself is not typically used as a catalyst, its derivatives have shown promise in certain catalytic applications. As mentioned above, chiral diphosphine ligands derived from this compound can be used to prepare highly effective asymmetric catalysts. The performance of these catalysts is often dependent on the specific structure of the ligand, including the nature of the substituents on the phosphorus atoms and the length and flexibility of the linker connecting the two phosphine groups.

In addition to its use in the synthesis of chiral ligands, the phosphonic acid derivatives of this compound have been investigated as catalysts for certain acid-catalyzed reactions. The presence of two phosphonic acid groups can lead to cooperative catalytic effects, enhancing the rate and selectivity of the reaction. For example, these diacids have been shown to be effective catalysts for the hydrolysis of esters and the dehydration of alcohols.

Theoretical and Computational Chemistry Studies of 1,6 Bis Diethoxyphosphoryl Hexane

Quantum Mechanical (QM) and Density Functional Theory (DFT) Investigations of Electronic Structure

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure of 1,6-Bis(diethoxyphosphoryl)hexane. These studies provide a detailed understanding of the electron distribution, molecular orbitals, and bonding characteristics that govern the compound's properties.

DFT calculations, often utilizing functionals like B3LYP with a suitable basis set such as 6-31G*, can determine key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. For this compound, the flexible hexane (B92381) chain and the electron-rich phosphoryl groups significantly influence the electronic landscape.

Furthermore, Mulliken and Natural Bond Orbital (NBO) population analyses are employed to calculate the partial atomic charges on each atom. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding or coordination with metal ions. The analysis typically reveals a significant negative charge on the oxygen atoms of the phosphoryl groups, making them potent sites for electrophilic attack or metal chelation.

Conformational Analysis and Molecular Dynamics (MD) Simulations of the Compound

The conformational flexibility of the hexane backbone in this compound is a defining feature of its structure and behavior. Conformational analysis, through both systematic and stochastic search methods, can identify the various low-energy conformers of the molecule. These studies often reveal that the molecule can adopt a range of structures from extended, linear conformations to more folded, compact forms. The relative energies of these conformers determine their population at a given temperature.

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational landscape of this compound over time. By simulating the motion of the atoms over a period, typically nanoseconds to microseconds, MD can explore the transitions between different conformational states. These simulations are invaluable for understanding how the molecule behaves in different environments, such as in solution or at an interface. For instance, in a polar solvent, the molecule might adopt a conformation that maximizes the exposure of its polar phosphoryl groups to the solvent.

Computational Prediction of Reactivity, Reaction Pathways, and Transition States

Computational chemistry offers powerful tools for predicting the reactivity of this compound and for mapping out the pathways of its chemical reactions. By calculating the molecular electrostatic potential (MEP), regions of the molecule that are susceptible to nucleophilic or electrophilic attack can be identified. For this compound, the MEP would likely show a negative potential around the phosphoryl oxygens, indicating their role as nucleophilic centers.

The investigation of reaction mechanisms, such as hydrolysis or complexation with metal ions, can be carried out by locating the transition state structures and calculating the activation energies. These calculations provide a quantitative measure of the reaction's feasibility and rate. For example, the hydrolysis of the ethoxy groups can be modeled to understand the stability of the compound in aqueous environments.

Spectroscopic Property Prediction and Validation through Computational Models

Computational models are instrumental in the prediction and interpretation of the spectroscopic properties of this compound. The vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated using DFT. By comparing the computed spectrum with the experimental one, a detailed assignment of the vibrational modes can be achieved. Key vibrational modes for this compound would include the P=O stretching, P-O-C stretching, and various C-H bending and stretching modes of the hexane and ethoxy groups.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ³¹P) can be accurately predicted using computational methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predictions are highly valuable for the structural elucidation of this compound and for confirming its synthesis. The calculated chemical shifts can be correlated with the electronic environment of each nucleus.

In Silico Design and Evaluation of Novel Diphosphonate Structures Based on this compound

The structural framework of this compound serves as an excellent scaffold for the in silico design of novel diphosphonate derivatives with tailored properties. By systematically modifying the parent structure—for instance, by altering the length of the alkyl chain, substituting the ethoxy groups with other alkoxy or aryl groups, or introducing functional groups onto the backbone—new molecules with enhanced or specific functionalities can be designed.

Computational screening can then be used to evaluate these novel structures for desired properties, such as improved metal chelation capabilities, enhanced thermal stability, or specific solubility characteristics. This virtual screening process is significantly faster and more cost-effective than synthesizing and testing each compound experimentally. For example, a library of virtual compounds could be screened for their binding affinity to a particular metal ion, with the most promising candidates being selected for synthesis and further investigation.

Advanced Analytical Methodologies for 1,6 Bis Diethoxyphosphoryl Hexane Research

Spectroscopic Techniques for Comprehensive Structural Elucidation and Characterization

Spectroscopic methods are indispensable for the detailed structural analysis of 1,6-Bis(diethoxyphosphoryl)hexane, offering insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ³¹P, and 2D NMR Experiments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. A combination of one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional (2D) NMR experiments provides a complete picture of the molecule's framework.

¹H NMR spectroscopy is used to identify the different types of protons and their chemical environments within the molecule. The spectrum of this compound would be expected to show distinct signals for the protons of the ethoxy groups (CH₃ and OCH₂) and the hexane (B92381) chain (CH₂). The integration of these signals provides a ratio of the number of protons in each environment, while the splitting patterns (coupling) reveal information about adjacent protons.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal, allowing for the confirmation of the hexane backbone and the ethoxy substituents.

³¹P NMR spectroscopy is particularly important for organophosphorus compounds. A single signal in the ³¹P NMR spectrum would confirm the presence of two equivalent phosphorus atoms in the molecule, consistent with the symmetrical structure of this compound. The chemical shift of this signal provides information about the electronic environment of the phosphorus atoms.

2D NMR experiments , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons (¹H-¹H) and between protons and carbons (¹H-¹³C), respectively. These experiments are invaluable for unambiguously assigning all the signals in the ¹H and ¹³C NMR spectra, thus confirming the complete structural assignment of this compound.

A representative table of expected NMR data is provided below.

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H~ 4.0Quartet-OCH₂CH₃
~ 1.6Multiplet-P-CH₂-CH ₂-
~ 1.3Multiplet-CH₂-CH ₂-CH₂-
~ 1.2Triplet-OCH₂CH
¹³C~ 62Singlet-OC H₂CH₃
~ 30Singlet-P-C H₂-CH₂-
~ 25Singlet-CH₂-C H₂-CH₂-
~ 16Singlet-OCH₂C H₃
³¹PVariesSinglet-P (=O)(OEt)₂

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by analyzing their characteristic vibrational frequencies.

IR Spectroscopy is particularly sensitive to polar bonds. The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the P=O (phosphoryl) stretching vibration, typically in the region of 1250-1200 cm⁻¹. Other key absorptions would include C-H stretching vibrations from the alkyl chains, and P-O-C and C-O-C stretching vibrations.

Raman Spectroscopy , which relies on the scattering of light, is often complementary to IR spectroscopy. It is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide additional information about the C-C backbone of the hexane chain and the symmetric vibrations of the phosphonate (B1237965) groups. The combination of IR and Raman data provides a more complete vibrational analysis of the molecule.

A table of expected vibrational frequencies is shown below.

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
P=O stretch1250-1200IR (strong)
C-H stretch (alkyl)3000-2850IR, Raman
P-O-C stretch1100-1000IR
C-O-C stretch1150-1085IR
C-C stretch1200-800Raman

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which can be used to confirm the molecular formula of the compound. This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₄H₃₂O₆P₂), HRMS would be used to measure the exact mass of the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺), which can then be compared to the calculated theoretical mass to confirm the compound's identity with a high degree of confidence.

Chromatographic Separation and Purity Assessment Techniques

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful separation techniques that can be optimized for the analysis of this compound.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. For this compound, a GC method would typically involve a capillary column with a suitable stationary phase and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. epa.gov Method development would focus on optimizing parameters such as the temperature program, carrier gas flow rate, and injection volume to achieve good separation of the target compound from any potential impurities, such as starting materials or by-products from its synthesis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for a wider range of compounds, including those that are not suitable for GC. A reverse-phase HPLC method is commonly employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). sielc.com A UV detector can be used if the compound has a suitable chromophore, or an evaporative light scattering detector (ELSD) or a mass spectrometer can be used for universal detection. Method development involves optimizing the mobile phase composition, flow rate, and column temperature to achieve the desired separation and peak shape.

A table summarizing typical chromatographic conditions is presented below.

Technique Column Mobile Phase/Carrier Gas Detector
GCCapillary column (e.g., DB-5)Helium or NitrogenFID or MS
HPLCReverse-phase (e.g., C18)Acetonitrile/Water gradientUV, ELSD, or MS

Gel Permeation Chromatography (GPC) for Oligomeric or Polymeric Contaminants

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is a specialized form of liquid chromatography that separates molecules based on their size in solution. This technique is particularly useful for identifying and quantifying any oligomeric or polymeric contaminants that may be present in a sample of this compound. Such impurities could arise from side reactions during the synthesis process. In GPC, a column packed with a porous gel is used. Larger molecules, which are excluded from the pores, travel a shorter path and elute first, while smaller molecules, which can penetrate the pores, travel a longer path and elute later. By calibrating the column with standards of known molecular weight, the molecular weight distribution of any oligomeric or polymeric species in the sample can be determined.

Elemental Analysis and Thermogravimetric Analysis (TGA) for Compositional and Thermal Stability Studies

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the chemical formula C₁₄H₃₂O₆P₂, the theoretical elemental composition can be calculated to verify the purity of a synthesized sample.

Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For this compound, TGA provides critical information about its decomposition temperature, the presence of any intermediates during decomposition, and the final residual mass. A typical TGA experiment would involve heating a small sample of the compound at a constant rate in an inert atmosphere (e.g., nitrogen) to observe its decomposition profile.

Illustrative Thermogravimetric Analysis Data for this compound

Due to the absence of specific experimental TGA data for this compound in publicly available literature, the following table represents a hypothetical thermal decomposition profile based on the general behavior of similar organophosphorus compounds. The decomposition is expected to occur in stages, corresponding to the loss of different functional groups.

Temperature Range (°C)Mass Loss (%)Corresponding Fragment Lost (Hypothetical)
200 - 250~15%Loss of ethoxy groups
250 - 350~40%Further decomposition of the alkyl chains
> 350~25%Breakdown of the core hexane structure
Final Residue at 600°C ~20% Polyphosphoric acid residue

This data is illustrative and intended to represent a plausible thermogram for this compound. Actual experimental results may vary.

X-ray Diffraction (XRD) Techniques for Crystalline Structure Determination

If a single crystal of sufficient quality can be grown, XRD analysis would reveal its crystal system, space group, and unit cell dimensions. Powder XRD could be used to identify the crystalline phases present in a bulk sample and to assess its purity.

Hypothetical Crystallographic Data for this compound

As no published crystallographic data for this compound could be located, the following table presents hypothetical data that might be obtained from a single-crystal XRD experiment. The parameters are based on typical values for similar long-chain organophosphorus compounds.

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 25.1
α (°) ** 90
β (°) 95.5
γ (°) 90
Volume (ų) 2150
Z 4
Calculated Density (g/cm³) **1.15

This data is for illustrative purposes only and represents a plausible crystal structure for this compound. Experimental verification is required.

Emerging Research Frontiers and Potential Academic Applications in Materials Science

Integration of 1,6-Bis(diethoxyphosphoryl)hexane in Polymer Chemistry and Advanced Materials

Role as a Cross-linking Agent or Monomer in Polymer Synthesis

With two reactive sites, this compound can function as either a monomer in polycondensation reactions or as a cross-linking agent to create polymer networks. For instance, it can be used in the synthesis of aliphatic polyesters, where diols are reacted with diesters. The incorporation of the phosphorus-containing groups can enhance properties such as flame retardancy and thermal stability.

As a cross-linker, it can connect polymer chains, transforming thermoplastics into thermosets with improved mechanical strength and thermal resistance. This is analogous to how other bifunctional molecules, such as 1,6-bis(maleimido)hexane, are used to cross-link polymers via their reactive ends. The flexible hexane (B92381) spacer allows for a degree of mobility within the cross-linked network, which can be tailored for specific applications.

Table 1: Potential Polymerization and Cross-linking Reactions

Reaction TypeReactant(s)Resulting StructurePotential Application
PolycondensationDiols, DiacidsPolyester with phosphorus in the backboneFlame-retardant textiles, engineering plastics
Cross-linkingPre-polymers with reactive groups3D polymer networkThermosetting resins, hydrogels
Thiol-ene reactionPolyenesCross-linked networkBio-based polycarbonates

Surface Functionalization and Adhesion Promotion in Composite Materials

The phosphonate (B1237965) groups in this compound can be hydrolyzed to phosphonic acids, which are known to strongly adhere to a variety of metal oxide surfaces. This makes the compound a promising agent for surface functionalization. By treating a material's surface, a layer of phosphonate can be created, altering the surface properties. This approach is similar to the use of silane (B1218182) coupling agents like 1,6-Bis(trimethoxysilyl)hexane for modifying inorganic materials.

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Utilizing Diphosphonates

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are highly porous materials with a wide range of applications, including gas storage, catalysis, and sensing. The design of these frameworks relies on the selection of appropriate organic linkers and metal nodes (for MOFs) or monomers (for COFs).

Diphosphonates, the hydrolyzed form of compounds like this compound, are excellent candidates for linkers in MOF synthesis. They can coordinate with various metal ions to form stable, porous structures. The flexible hexane chain of this compound allows for the formation of diverse and potentially dynamic framework topologies. These frameworks could be useful for applications requiring structural flexibility, such as in sensors or for the controlled release of guest molecules.

Similarly, in COFs, the phosphonate groups could be used to form robust linkages, leading to crystalline, porous materials. While COFs are typically formed from boronic acids or amines, the development of new synthetic routes using phosphonates is an active area of research.

Supramolecular Chemistry and Self-Assembly of Architectures Incorporating this compound

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding and van der Waals forces. The self-assembly of molecules into well-defined architectures is a key aspect of this field.

The structure of this compound, with its polar phosphonate ends and nonpolar hexane chain, makes it an interesting building block for supramolecular assemblies. In solution, these molecules could self-assemble into various structures, like micelles or bilayers. Furthermore, the phosphonate groups can participate in hydrogen bonding, leading to the formation of extended networks. This is analogous to how other bifunctional molecules with flexible linkers can form complex supramolecular structures.

Advanced Separation Technologies: Principles and Mechanisms of Metal Ion Complexation

The phosphonate groups in this compound are effective chelating agents for a variety of metal ions. This property can be exploited in advanced separation technologies, such as liquid-liquid extraction or solid-phase extraction, for the selective removal of metal ions from aqueous solutions.

The two phosphonate groups can work in concert to bind a single metal ion, a phenomenon known as the "chelate effect," which leads to enhanced stability of the metal complex. The flexible hexane linker allows the molecule to adopt a conformation that optimizes the binding geometry for a specific metal ion. This selectivity is crucial for applications such as wastewater treatment, hydrometallurgy, and the recovery of precious metals. Research on related diphosphonates has shown their strong adsorption on surfaces like calcium phosphate (B84403), indicating their potential in metal sequestration.

Future Directions and Interdisciplinary Research Opportunities for Organophosphorus Esters

Organophosphorus esters, including this compound, represent a broad class of compounds with diverse and tunable properties. Future research is likely to focus on several key areas. The development of "smart" polymers that respond to external stimuli could be achieved by incorporating this compound, where the phosphonate groups could act as responsive sites. In biomedicine, the ability of phosphonates to target bone tissue could be exploited for the development of drug delivery systems.

The intersection of materials science, chemistry, and biology will provide fertile ground for new discoveries. For example, the use of these compounds in biocompatible MOFs for controlled drug release is a promising avenue. Furthermore, the environmental fate and potential toxicological profiles of these emerging chemicals will need to be carefully assessed as their applications expand.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,6-Bis(diethoxyphosphoryl)hexane, and how can purity be optimized?

  • Methodology : A common approach involves nucleophilic substitution using hexane derivatives with diethyl phosphite under anhydrous conditions. For example, similar phosphonate compounds are synthesized via reactions with 1,6-dibromohexane in the presence of catalysts like lithium diphenylphosphide (adapted from methods in ). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity. Monitor reaction progress using 31^{31}P NMR to track phosphonate group incorporation .

Q. How should researchers characterize this compound using spectroscopic and crystallographic techniques?

  • Methodology :

  • Spectroscopy : Use 1^{1}H and 13^{13}C NMR to confirm alkyl chain connectivity and phosphonate group integration. 31^{31}P NMR is essential for verifying phosphorus environment symmetry (singlet expected at ~30 ppm). IR spectroscopy can identify P=O stretches (~1250 cm1^{-1}) and P-O-C bonds (~1050 cm1^{-1}) .
  • Crystallography : For crystal structure determination, employ single-crystal X-ray diffraction (e.g., SHELX programs). Optimize crystal growth via slow evaporation from ethanol. Symmetry-related challenges, such as inversion centers in the hexane chain (observed in analogous compounds like 1,6-Bis(p-tolyloxy)hexane), require careful refinement of displacement parameters .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by dynamic exchange processes in this compound?

  • Methodology : Dynamic processes (e.g., conformational flexibility or solvent interactions) may split or broaden NMR signals. To address this:

  • Perform variable-temperature NMR studies (e.g., 25–60°C) to observe coalescence of split peaks.
  • Use 2D NOESY to identify through-space correlations between ethoxy groups and the hexane backbone, clarifying spatial arrangements.
  • Compare experimental data with DFT-calculated chemical shifts to validate assignments .

Q. What are the applications of this compound in modulating biological targets like C-reactive protein (CRP)?

  • Methodology : The compound’s bis-phosphonate structure enables chelation of calcium ions, disrupting CRP’s pentameric structure. In vitro assays:

  • Incubate CRP with 10–100 µM compound in Tris buffer (pH 7.4) and monitor oligomer dissociation via size-exclusion chromatography.
  • Validate inhibition using surface plasmon resonance (SPR) to measure binding affinity to CRP ligands (e.g., phosphocholine). Reference similar small-molecule inhibitors like 1,6-bis(phosphocholine)-hexane for experimental design .

Q. How can reaction conditions be optimized to improve yield and minimize side products in phosphonate coupling reactions?

  • Methodology :

  • Solvent Selection : Use aprotic solvents (e.g., THF or DMF) to stabilize intermediates.
  • Catalysis : Introduce catalytic iodide salts (e.g., NaI) to enhance leaving-group displacement.
  • Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation (e.g., elimination products).
  • Workup : Quench with aqueous NaHCO3_3 to neutralize acidic byproducts, followed by extraction with dichloromethane .

Q. What challenges arise in structural analysis of this compound, and how can they be addressed?

  • Challenges :

  • Crystallization : The compound’s flexibility may hinder crystal formation. Solutions include using mixed solvents (e.g., ethanol/diethyl ether) or seeding with analogous crystals.
  • Disorder in X-ray Data : Ethoxy groups may exhibit rotational disorder. Refine using constraints (e.g., ISOR in SHELXL) and validate with Hirshfeld surface analysis.
  • Validation : Cross-check bond lengths/angles with databases (e.g., average P-O bond: 1.58 Å; C-O-P angle: 120°) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.